molecular formula C18H20N2O4S B2544007 N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide CAS No. 1705067-62-4

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2544007
CAS No.: 1705067-62-4
M. Wt: 360.43
InChI Key: QOIFDYWXMWYVHA-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is a synthetic heterocyclic compound featuring a seven-membered 1,4-thiazepane ring fused with a benzodioxole moiety and a furan substituent. The compound’s design combines a carboxamide linker, a benzodioxole group (known for enhancing metabolic stability and binding affinity), and a furan heterocycle (contributing to π-π interactions and solubility).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c21-18(19-11-13-3-4-14-16(10-13)24-12-23-14)20-6-5-17(25-9-7-20)15-2-1-8-22-15/h1-4,8,10,17H,5-7,9,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIFDYWXMWYVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of benzo[d][1,3]dioxole carbaldehyde, which is then subjected to a condensation reaction with furan-2-ylmethylamine to form an intermediate. This intermediate undergoes cyclization with a thiazepane derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Key Substituents Reported Activity Reference
N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide 1,4-Thiazepane Benzo[d][1,3]dioxole, furan-2-yl, carboxamide Inferred potential enzyme inhibition N/A
Compound 72 Thiazole 4-Methoxyphenyl, 4-(methylthio)benzoyl, cyclopropane-carboxamide Not explicitly reported
Compound 83 Thiazole 2-Methoxyphenyl, 4-(trifluoromethoxy)benzoyl, cyclopropane-carboxamide Not explicitly reported
Compound 4a Thiadiazole 4-Trifluoromethylphenyl, benzo[d][1,3]dioxole Acetylcholinesterase inhibition

Structural and Electronic Differences

  • Core Heterocycles: The 1,4-thiazepane ring (7-membered) in the target compound offers greater conformational flexibility compared to rigid 5-membered thiazole or thiadiazole cores in analogs . This flexibility may enhance binding to dynamic enzyme pockets but reduce metabolic stability. Thiadiazole (compound 4a) is aromatic and planar, favoring strong π-π interactions, whereas the thiazepane’s non-aromatic nature may prioritize hydrogen bonding or van der Waals interactions .
  • Benzodioxole in all compounds enhances lipophilicity and metabolic resistance, but its position (e.g., cyclopropane-linked vs. methyl-linked) alters steric bulk and electronic distribution .

Analytical Characterization

  • IR Spectroscopy :

    • The absence of C=O stretches (~1660–1680 cm⁻¹) in triazole derivatives () contrasts with the target compound’s carboxamide C=O band (~1650–1680 cm⁻¹) .
    • Thione tautomers (e.g., compounds 7–9) show νC=S bands (~1247–1255 cm⁻¹), while the target compound’s thiazepane lacks this feature .
  • NMR Spectroscopy :

    • Cyclopropane protons in analogs (e.g., compound 83: δ 1.13–1.68 ppm) exhibit distinct splitting patterns compared to the thiazepane’s methylene protons (expected δ 2.5–3.5 ppm) .

Inferred Pharmacological Properties

  • Thiazole derivatives (e.g., compound 72) with methoxy and methylthio groups may exhibit cytotoxicity, as seen in related compounds tested via MTT assays () .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C23H21N5O6SC_{23}H_{21}N_{5}O_{6}S with a molecular weight of 495.51 g/mol. The compound features a thiazepane ring, which is known for its diverse pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, research demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds were notably lower than those of standard chemotherapeutic agents like doxorubicin.

CompoundCell LineIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF74.52
DoxorubicinHepG27.46

These findings suggest that modifications in the chemical structure can enhance the anticancer efficacy of these compounds.

The mechanisms underlying the anticancer activity include:

  • EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and proliferation.
  • Apoptosis Induction : Assessment via annexin V-FITC assays indicated that these compounds promote apoptosis in cancer cells by affecting mitochondrial pathways, specifically through modulation of Bcl-2 and Bax proteins.
  • Cell Cycle Arrest : Studies indicated that treatment with these compounds led to cell cycle arrest at various phases, contributing to their antiproliferative effects.

Structure-Activity Relationship (SAR)

The structural components of this compound significantly influence its biological activity. Key observations include:

  • Furan and Benzodioxole Substituents : The presence of furan and benzodioxole moieties has been linked to enhanced cytotoxicity.
  • Thiazepane Ring : The thiazepane structure is essential for maintaining biological activity and may interact with specific cellular targets.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the thiazepane framework. These derivatives were tested against different cancer cell lines to evaluate their effectiveness:

  • Synthesis : Various derivatives were synthesized using established organic chemistry protocols.
  • Evaluation : In vitro assays were conducted to assess cytotoxicity and mechanism of action.

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